3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride
Overview
Description
“3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride” is a chemical compound with the CAS Number: 1443981-04-1 . It has a molecular weight of 266.12 g/mol . The compound is typically in powder form .
Molecular Structure Analysis
The molecular formula of this compound is C9H13Cl2N3O2 . The InChI code is 1S/C9H11N3O2.2ClH/c10-7-1-2-9-6 (3-7)4-8 (5-11-9)12 (13)14;;/h4-5,7H,1-3,10H2;2*1H .Scientific Research Applications
Synthesis and Antibacterial Properties
Research on similar nitrofluoroquinolone derivatives has shown that these compounds exhibit interesting antibacterial activity against both gram-positive and gram-negative strains. For example, derivatives with more lipophilic groups have enhanced activity against gram-positive strains, demonstrating the potential for the development of new antibiotics (Al-Hiari et al., 2007).
Synthetic Methodologies
A tandem reductive amination-SNAr reaction was developed for synthesizing 6-nitro-1,2,3,4-tetrahydroquinolines, providing a straightforward method to obtain substituted tetrahydroquinolines in good yields. This highlights the synthetic versatility of nitro-substituted quinolines as intermediates for the production of various heterocyclic compounds (Bunce & Nago, 2008).
Regioselective Nitration Studies
A detailed study on the regioselective nitration of tetrahydroquinoline and its N-protected derivatives offers insights into achieving total regioselectivity for nitration at the 6-position. This research could be relevant for the synthesis of compounds similar to "3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride" by providing a methodological basis for selective nitration (Cordeiro et al., 2011).
Application in Fluorescent Whiteners
Although not directly related to the exact chemical name provided, research into the synthesis of nitro-substituted quinoxalines and their reduction to amino compounds, which were then acetylated to yield acetamido derivatives, shows the potential application of nitro-substituted compounds in industries such as textile for fluorescent whiteners (Rangnekar & Tagdiwala, 1986).
Safety And Hazards
properties
IUPAC Name |
3-nitro-5,6,7,8-tetrahydroquinolin-6-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2.2ClH/c10-7-1-2-9-6(3-7)4-8(5-11-9)12(13)14;;/h4-5,7H,1-3,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUWDZPNSHZEFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=C(C=N2)[N+](=O)[O-].Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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